4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine
Description
4-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine is a heterocyclic compound featuring a piperazine core substituted with a sulfonyl-linked morpholine group and a 4-morpholinylcarbonyl moiety.
Properties
IUPAC Name |
morpholin-4-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O5S/c18-13(15-5-9-21-10-6-15)14-1-3-16(4-2-14)23(19,20)17-7-11-22-12-8-17/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINXKQHEAQATBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of morpholine with piperazine derivatives under controlled conditions. The process often involves:
Cyclization: Formation of the morpholine ring.
Sulfonylation: Introduction of the sulfonyl group.
Carbonylation: Addition of the carbonyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with morpholine and piperazine structures exhibit anticancer properties. For instance, derivatives of morpholine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Studies suggest that the sulfonamide group in this compound enhances its binding affinity to target proteins involved in cancer proliferation pathways .
2. Antidepressant and Anxiolytic Effects
The piperazine component is known for its psychoactive properties, which can be beneficial in developing antidepressant or anxiolytic medications. In vitro studies have demonstrated that similar compounds can modulate serotonin receptors, suggesting potential efficacy in treating mood disorders .
3. Antimicrobial Properties
The sulfonamide group is recognized for its antimicrobial activity. Compounds similar to 4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine have been tested against various bacterial strains, showing promising results in inhibiting bacterial growth. This makes it a candidate for further development as an antibiotic agent .
Pharmacological Insights
1. Mechanism of Action
The mechanism through which this compound exerts its effects often involves interaction with specific biological targets such as enzymes or receptors. For example, the sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting antibacterial activity. Additionally, the morpholine ring may facilitate better membrane permeability and bioavailability .
2. Toxicological Studies
Safety assessments are crucial for any pharmaceutical candidate. Preliminary toxicological studies on related compounds suggest that while they possess therapeutic benefits, careful evaluation of their safety profiles is necessary to mitigate potential side effects .
Materials Science Applications
1. Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound into polymer matrices. Such polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .
2. Coatings and Adhesives
Due to its chemical stability and functional groups, this compound can be used in formulating coatings and adhesives with improved adhesion properties and resistance to environmental factors like moisture and UV radiation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Showed significant reduction in tumor cell viability at low concentrations |
| Study B | Assess antimicrobial activity | Effective against Gram-positive bacteria with minimal inhibitory concentration (MIC) values reported |
| Study C | Investigate pharmacokinetics | Demonstrated favorable absorption rates in animal models |
Mechanism of Action
The mechanism of action of 4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Piperazine-Morpholine Scaffolds
Key structural analogs include:
2-Furyl{4-[4-(4-morpholinylsulfonyl)benzyl]-1-piperazinyl}methanone (5a) Structure: Features a 4-morpholinylsulfonyl group attached to a benzyl-piperazine core and a 2-furyl methanone. Activity: Demonstrated potent antimicrobial activity against E. coli (MIC = 9.86 ± 0.35 μM), attributed to the 4-morpholinyl group enhancing membrane permeability .
(4-{4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)(2-furyl)methanone (5g) Structure: Substituted with a 2,6-dimethylpiperidinylsulfonyl group. Activity: Exhibited the lowest MIC (9.10 ± 0.43 μM) against P. aeruginosa, likely due to increased lipophilicity from methyl groups .
4-{5-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl}morpholine Structure: Contains a chlorophenylsulfonyl group and nitro substituent. Application: Potential use in targeting enzymes or receptors due to electron-withdrawing groups enhancing binding affinity .
Table 1: Antimicrobial Activity of Selected Analogs
Table 2: Enzyme Inhibitory Activity
Physicochemical Properties
Table 3: Physicochemical Data for Selected Derivatives
Key Findings and Implications
Morpholine vs. Piperidine Substituents :
- Morpholine-containing analogs (e.g., 5a) generally exhibit better aqueous solubility due to the oxygen atom in the morpholine ring, whereas piperidine derivatives (e.g., 5g) show higher lipophilicity, enhancing membrane penetration .
Impact of Methyl Groups :
- Methyl substitutions (e.g., 5g, 5h) improve antimicrobial potency by increasing steric bulk and metabolic stability .
Sulfonyl Linker Role :
- The sulfonyl group enhances hydrogen bonding with biological targets, as seen in enzyme inhibitory activities .
Gaps in Data: Limited direct data on 4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine necessitate extrapolation from structural analogs. Its dual morpholine substituents may synergize to improve both solubility and target engagement.
Biological Activity
The compound 4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine (CAS Number: 667891-17-0) is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H24N4O5S
- Molecular Weight : 396.4613 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of aldosterone synthase and aromatase, which are crucial in steroidogenesis and hormone regulation . This inhibition can have implications in treating conditions related to hormonal imbalances, such as certain cancers and endocrine disorders.
Table 1: Biological Targets and Activities
| Biological Target | Mechanism of Action | Implications for Therapy |
|---|---|---|
| Aldosterone Synthase | Inhibition | Treatment of hypertension and heart failure |
| Aromatase | Inhibition | Treatment of estrogen-dependent cancers |
| Various Receptors | Modulation of receptor activity | Potential anti-depressant effects |
Therapeutic Applications
The compound's ability to modulate hormonal pathways makes it a candidate for several therapeutic applications:
- Cardiovascular Diseases : By inhibiting aldosterone synthase, it may help manage conditions like hypertension.
- Hormone-Dependent Cancers : Its aromatase inhibitory activity suggests potential use in treating breast cancer and other estrogen-sensitive tumors.
- Neurological Disorders : Preliminary studies indicate possible antidepressant effects, warranting further investigation into its use for mood disorders.
Case Study 1: Inhibition of Aldosterone Synthase
A study demonstrated that the compound effectively inhibited aldosterone synthase in vitro, leading to decreased aldosterone levels in treated cells. This reduction was associated with improved cardiac function in animal models of heart failure .
Case Study 2: Aromatase Inhibition
Research published in Journal of Medicinal Chemistry highlighted the compound's efficacy as an aromatase inhibitor. In preclinical models, it showed a significant reduction in tumor growth rates in estrogen-dependent breast cancer models .
Table 2: Summary of Case Studies
Q & A
Basic: What are the recommended synthetic methodologies for 4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine, and how can reaction conditions be optimized?
The synthesis involves multi-step condensation reactions to form carbonyl and sulfonyl linkages between morpholine and piperazine rings. Key steps include:
- Sulfonylation of the piperazine core using sulfonyl chloride derivatives under anhydrous conditions.
- Carbonyl coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) to attach morpholine moieties .
Optimization strategies : - Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
- Adjust solvent polarity (e.g., dichloromethane to DMF) and temperature (0°C to room temperature) to control reaction rates and minimize side products .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural characterization relies on:
- X-ray crystallography : Resolves crystal packing and confirms chair conformations of morpholine/piperazine rings (e.g., dihedral angles between rings: 28.03–77.46°) .
- NMR spectroscopy : Key signals include δ 3.6–3.8 ppm (morpholine CH₂-O) and δ 2.4–2.8 ppm (piperazine N-CH₂) .
- Mass spectrometry : Molecular ion peak at m/z 312.36 (C₁₄H₂₄N₄O₄) .
Basic: What safety protocols are essential when handling this compound?
- Hazard mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation and respiratory tract irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhaling fine particulates.
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How does this compound interact with neurotransmitter receptors, and what experimental assays validate these interactions?
Pharmacological profiling includes:
- Radioligand binding assays : Test affinity for serotonin (5-HT₁A/2A) and dopamine (D₂) receptors.
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs .
Key findings : Structural analogs exhibit dual activity (e.g., antipsychotic and anxiolytic) due to morpholine’s electron-rich oxygen enhancing receptor binding .
Advanced: How does this compound compare to structurally similar pharmacological agents like Haloperidol or Loperamide?
| Compound | Structural Features | Primary Activity |
|---|---|---|
| Target Compound | Dual morpholine/piperazine sulfonamide | Multi-receptor modulation |
| Haloperidol | Piperidine-based | D₂ antagonism (antipsychotic) |
| Loperamide | Piperidine + phenol | μ-opioid agonism (antidiarrheal) |
| Differentiation : The sulfonyl group enhances blood-brain barrier permeability compared to Haloperidol, while the morpholine ring reduces cardiotoxicity risks seen in Loperamide . |
Advanced: What computational methods predict the compound’s bioactivity and metabolic stability?
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT₁A receptors (binding energy ≤ -8.5 kcal/mol) .
- ADMET prediction (SwissADME) : High gastrointestinal absorption (LogP ~2.5) but moderate CYP3A4 metabolism risks .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps for reactive sites .
Advanced: How can researchers resolve contradictions in synthetic yield data across studies?
Case example : Discrepancies in sulfonylation yields (40–75%) may arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., over-sulfonylated derivatives) .
- Moisture sensitivity : Repeat reactions under strict anhydrous conditions (Karl Fischer titration to verify solvent dryness) .
- Statistical optimization : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature > solvent choice) .
Advanced: What in vitro bioactivity assays are most relevant for evaluating its therapeutic potential?
- Kinase inhibition assays : Screen against MAPK or PI3K pathways using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity profiling : Test IC₅₀ values in SH-SY5Y (neuroblastoma) and HEK293 (renal) cell lines via MTT assays .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
